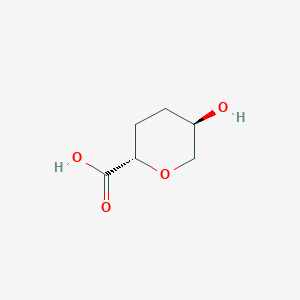
(2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a tetrahydropyran ring, a hydroxyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as tetrahydropyran derivatives.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized catalytic processes to enhance yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, often involving catalysts or specific solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound serves as a building block for the synthesis of bioactive molecules and as a reference standard in analytical studies.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
Wirkmechanismus
The mechanism of action of (2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, often through hydrogen bonding and electrostatic interactions. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
(2S,5R)-5-Hydroxy-2-piperidinecarboxylic acid: Shares similar structural features but with a piperidine ring instead of a tetrahydropyran ring.
5-Hydroxy-2(5H)-furanone: Another hydroxylated cyclic compound with different ring structure and reactivity.
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(2S,5R)-5-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-4-1-2-5(6(8)9)10-3-4/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
InChI-Schlüssel |
FHKBUSTUTXQFLS-UHNVWZDZSA-N |
Isomerische SMILES |
C1C[C@H](OC[C@@H]1O)C(=O)O |
Kanonische SMILES |
C1CC(OCC1O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


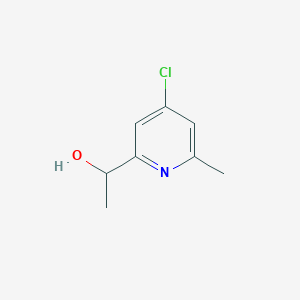

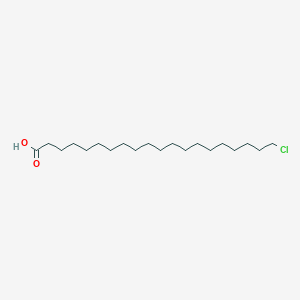
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)


![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
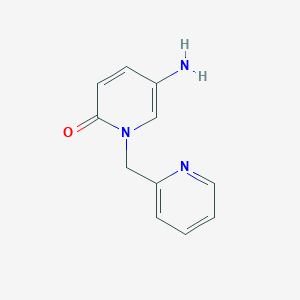
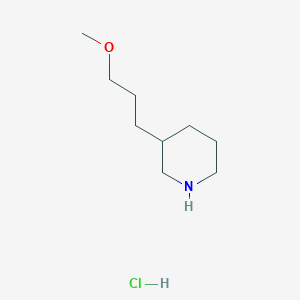

![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
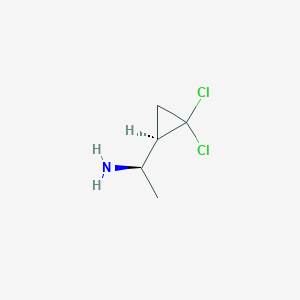
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
